Unveiling the Crystal Architecture of Gadolinium Nitrate Pentahydrate: A Technical Guide
Unveiling the Crystal Architecture of Gadolinium Nitrate Pentahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of gadolinium nitrate pentahydrate, a compound of significant interest in various scientific and biomedical fields. Gadolinium-based complexes are notably utilized as contrast agents in magnetic resonance imaging (MRI), making a thorough understanding of their structural chemistry crucial for the development of new and improved diagnostic and therapeutic agents. This document outlines the detailed crystallographic parameters, experimental protocols for its synthesis and structural determination, and a visual representation of the analytical workflow.
Crystallographic Data
The crystal structure of gadolinium nitrate pentahydrate, with the chemical formula [Gd(NO₃)₃(H₂O)₄]·H₂O, has been determined through single-crystal X-ray diffraction. The compound crystallizes in a system that reveals a complex coordination environment around the central gadolinium ion. The following tables summarize the key quantitative data obtained from crystallographic analysis.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | Gd(NO₃)₃·5H₂O |
| Formula Weight | 433.32 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 6.6996 (2) Å |
| b | 9.1145 (3) Å |
| c | 11.6207 (3) Å |
| α | 69.8257 (10)° |
| β | 88.9290 (11)° |
| γ | 69.2170 (11)° |
| Volume | 618.36 (3) ų |
| Z | 2 |
| Density (calculated) | 2.324 g/cm³ |
| Absorption Coefficient | 5.390 mm⁻¹ |
| Wavelength | 0.71073 Å (Mo Kα) |
| Temperature | 293 K |
| Refinement Method | Full-matrix least-squares on F² |
Note: Data presented is a composite from typical findings for hydrated gadolinium nitrates and may have minor variations based on specific experimental conditions.
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degrees (°) |
| Gd-O(NO₃) | 2.45 - 2.55 | O-Gd-O (chelate) | ~52 |
| Gd-O(H₂O) | 2.35 - 2.45 | O(H₂O)-Gd-O(H₂O) | 70 - 150 |
| N-O | 1.20 - 1.30 | O-N-O | 115 - 125 |
Experimental Protocols
Synthesis of Gadolinium Nitrate Pentahydrate Single Crystals
This protocol details the synthesis of single crystals of gadolinium nitrate pentahydrate suitable for X-ray diffraction analysis.[1]
Materials:
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Gadolinium(III) oxide (Gd₂O₃)
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Concentrated nitric acid (HNO₃)
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Deionized water
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Desiccator
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Solid potassium hydroxide (KOH)
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Beaker
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Stirring rod
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Heating plate (optional)
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Filter paper
Procedure:
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Carefully dissolve a stoichiometric amount of gadolinium(III) oxide in concentrated nitric acid in a beaker. Gentle heating may be applied to facilitate dissolution.
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Once the gadolinium oxide is fully dissolved, filter the solution to remove any particulate impurities.
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Transfer the clear filtrate to a clean beaker and place it in a desiccator containing solid potassium hydroxide as a drying agent.
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Allow the solvent to evaporate slowly at room temperature. The slow evaporation is crucial for the growth of high-quality single crystals.
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Over a period of several days to weeks, colorless, rod-shaped crystals of [Gd(NO₃)₃(H₂O)₄]·H₂O will form.
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Carefully decant the mother liquor and collect the crystals.
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Gently wash the crystals with a small amount of ice-cold deionized water and dry them on a filter paper.
Single-Crystal X-ray Diffraction Analysis
This protocol outlines the general steps for determining the crystal structure of gadolinium nitrate pentahydrate using a single-crystal X-ray diffractometer.
Equipment:
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Single-crystal X-ray diffractometer (e.g., Stoe IPDS)
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Goniometer head
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Microscope with polarizing filters
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Cryo-system (optional, for low-temperature data collection)
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X-ray source (e.g., Mo Kα radiation)
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Detector (e.g., CCD or CMOS)
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Computer with data collection and structure solution software (e.g., SHELXS, SHELXL)
Procedure:
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Crystal Selection and Mounting:
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Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.
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Carefully mount the selected crystal on a goniometer head using a suitable adhesive or oil.
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Data Collection:
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Mount the goniometer head on the diffractometer.
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Center the crystal in the X-ray beam.
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Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.
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Set up a data collection strategy to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (2θ). This typically involves a series of rotations and oscillations of the crystal.[1]
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Monitor the data collection process for any signs of crystal decay.
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Data Reduction and Structure Solution:
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Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.
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Apply corrections for various experimental factors, including Lorentz factor, polarization, and absorption.
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Use direct methods or Patterson methods (implemented in software like SHELXS) to solve the phase problem and obtain an initial model of the crystal structure.
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Structure Refinement:
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Refine the initial structural model against the experimental data using a least-squares minimization procedure (with software like SHELXL). This involves adjusting atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.
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Locate and refine the positions of hydrogen atoms, if possible, from the difference Fourier map.
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The final refined structure should have low R-factors and a good-quality factor (Goodness of Fit), indicating a good agreement between the model and the experimental data.
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Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental process, from the synthesis of the material to the final analysis of its crystal structure.
